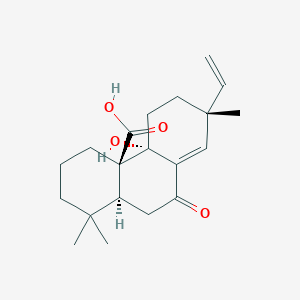
sphaeropsidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphaeropsidin C is a tricyclic diterpenoid. It has a role as a metabolite.
Applications De Recherche Scientifique
Anticancer Properties
Sphaeropsidin C has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity, particularly against multidrug-resistant cancer cells.
- Mechanism of Action : this compound appears to induce apoptosis through unique mechanisms, potentially involving the disruption of ion homeostasis within cancer cells. This disruption may impair regulatory volume increase (RVI), which is a common pathway that cancer cells utilize to evade apoptosis .
-
Case Studies :
- In vitro studies have shown that this compound can overcome apoptosis resistance in melanoma and other cancer types, leading to a marked reduction in cell viability at low micromolar concentrations (GI50 ranging from 1.6 to 6.3 µM) .
- A comparative study with over 763,000 compounds revealed that this compound does not correlate with known anticancer agents at the GI50 level, suggesting a potentially novel mechanism of action .
Phytotoxicity
This compound also exhibits phytotoxic effects, making it a candidate for agricultural applications.
- Effects on Plant Health : The compound has been shown to affect plant growth negatively, particularly on certain species of Cupressus. This suggests its potential use as a bioherbicide to manage unwanted vegetation .
- Research Findings : In controlled experiments, this compound demonstrated significant phytotoxicity against severed twigs of cypress trees, indicating its effectiveness in targeting specific plant species while potentially minimizing impact on non-target flora .
Insecticidal Activity
The insecticidal properties of this compound have been explored in relation to agricultural pest management.
- Target Species : Studies have tested its efficacy against aphids, particularly Acyrthosiphon pisum, revealing a dose-dependent mortality rate. At higher concentrations, complete mortality was observed within a week of exposure .
- Toxicity Metrics : The lethal concentration (LC50) values for this compound were determined, providing critical data for its application in pest control strategies. For instance, the LC50 was found to be approximately 9.64 mM after six days of exposure .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Cytotoxic effects against various cancer cell lines | Overcomes apoptosis resistance; GI50: 1.6-6.3 µM |
| Phytotoxicity | Negative impact on specific plant species | Effective against Cupressus species |
| Insecticidal | Toxicity towards agricultural pests like aphids | LC50: 9.64 mM; complete mortality at high doses |
Propriétés
Formule moléculaire |
C20H28O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4aR,4bR,7R,10aS)-7-ethenyl-4b-hydroxy-1,1,7-trimethyl-9-oxo-3,4,5,6,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-5-18(4)9-10-20(24)13(12-18)14(21)11-15-17(2,3)7-6-8-19(15,20)16(22)23/h5,12,15,24H,1,6-11H2,2-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1 |
Clé InChI |
VIDNIVWPSMVGJV-MVJPYGJCSA-N |
SMILES isomérique |
C[C@@]1(CC[C@]2(C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)C=C |
SMILES canonique |
CC1(CCCC2(C1CC(=O)C3=CC(CCC32O)(C)C=C)C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















